

A Comparative Guide to PRC2 Inhibitors: MAK683 vs. EED226

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MAK683 hydrochloride

CAS No.: 2170606-94-5

Cat. No.: B8820280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent allosteric Polycomb Repressive Complex 2 (PRC2) inhibitors, MAK683 and EED226. Both small molecules target the Embryonic Ectoderm Development (EED) subunit, offering a distinct mechanism of action from EZH2-catalytic site inhibitors. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of these compounds for research and development purposes.

Executive Summary

MAK683, a clinical-stage compound, emerged from the optimization of the preclinical tool compound EED226.^{[1][2]} Both inhibitors function by binding to the H3K27me3-binding pocket of EED, leading to the allosteric inhibition of PRC2's methyltransferase activity.^{[3][4]} Preclinical data demonstrates that MAK683 exhibits greater potency in cellular assays compared to EED226.^[3] Clinical evaluation of MAK683 in a Phase I/II trial (NCT02900651) has shown it to

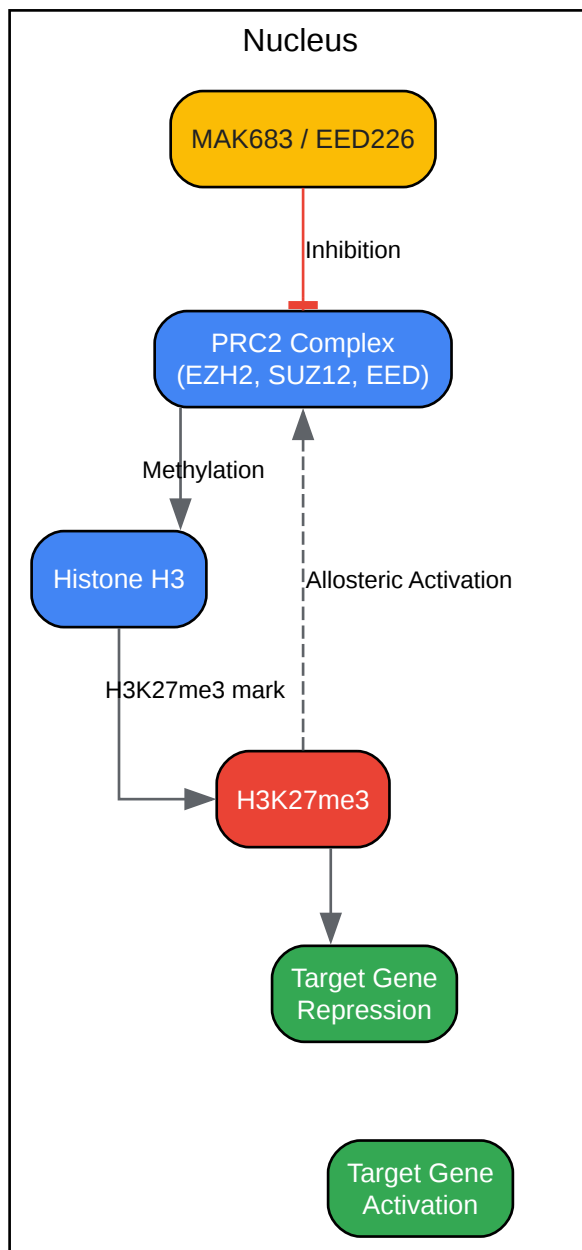
be generally well-tolerated with observable clinical activity in certain advanced malignancies.^[5]
^[6]

Mechanism of Action: Targeting the PRC2 Complex

Both MAK683 and EED226 are allosteric inhibitors of the PRC2 complex.^[3] The PRC2 complex, composed of the core subunits EZH2, SUZ12, and EED, is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27).^[1]^[7] This H3K27 trimethylation (H3K27me3) is a hallmark of transcriptionally repressed chromatin.

MAK683 and EED226 selectively bind to a pocket on EED that normally recognizes H3K27me3, a process that allosterically enhances the catalytic activity of EZH2.^[4]^[8]^[9] By occupying this pocket, these inhibitors prevent this positive feedback loop, leading to a reduction in global H3K27me3 levels and subsequent de-repression of PRC2 target genes.^[10] This mechanism is distinct from ATP-competitive inhibitors that target the EZH2 catalytic site directly.

PRC2 Signaling Pathway and Inhibition by MAK683/EED226



[Click to download full resolution via product page](#)

PRC2 Signaling and Inhibition

In Vitro Efficacy

MAK683 consistently demonstrates superior potency compared to EED226 in cellular assays. This is highlighted by its lower IC₅₀ values for both the inhibition of H3K27me3 and the anti-

proliferative effects in various cancer cell lines.

Compound	Assay	Cell Line	IC50 (nM)	Reference
MAK683	H3K27me3 Inhibition	HeLa	1.014	[3]
EED226	H3K27me3 Inhibition	HeLa	209.9	[3]
MAK683	Proliferation	WSU-DLCL2	1.153	[3]
EED226	Proliferation	WSU-DLCL2	35.86	[3]
EED226	Proliferation	Karpas-422	80	[11]
EED226	G401 ELISA	G401	220	[11]

In Vivo Efficacy

Preclinical xenograft models have been instrumental in evaluating the in vivo anti-tumor activity of both MAK683 and EED226.

EED226: In a subcutaneous Karpas-422 xenograft model, oral administration of EED226 at 40 mg/kg for 32 days resulted in complete tumor regression.[11]

MAK683: In a G401 xenograft model, daily treatment with MAK683 at 100 mg/kg for 25 days led to a tumor growth inhibition (TGI) of 67.20%, with the tumor volume T/C% being 30.55%.[3] The treatment was well-tolerated with no significant impact on animal body weight.[3]

Clinical Efficacy of MAK683

MAK683 is currently being evaluated in a Phase I/II clinical trial (NCT02900651) in patients with advanced malignancies.[5] The study aims to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to assess the safety, pharmacokinetics, and anti-tumor activity of MAK683.[12][13]

As of the latest reports, 139 patients with various advanced cancers, including diffuse large B-cell lymphoma (DLBCL) and epithelioid sarcoma (ES), have been treated.[6] The median

progression-free survival was 1.9 months, and the overall response rate was 5.8%.[6] Clinical activity was noted in patients with advanced DLBCL and ES.[6] The most common grade 3/4 drug-related adverse events included neutropenia, thrombocytopenia, and anemia.[6]

Experimental Protocols

In Vitro Cell Proliferation Assay

- Cell Seeding: Cancer cell lines (e.g., WSU-DLCL2) are seeded in 6-well plates at a density of 2×10^5 cells per well.[3]
- Compound Treatment: Cells are treated with a range of concentrations of MAK683 or EED226.
- Cell Viability Measurement: Viable cell numbers are counted every 3 days for up to 15 days using a cell counter (e.g., Vi-CELL).[3]
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using software such as PRISM.[3]

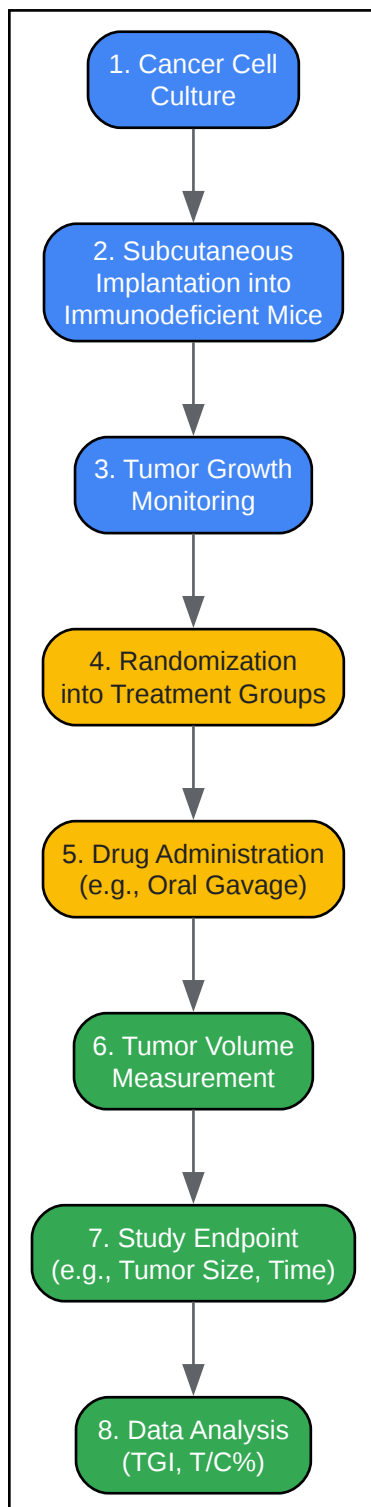
Western Blot for H3K27me3 Inhibition

- Cell Lysis: HeLa cells are treated with varying concentrations of the inhibitors for 72 hours, followed by cell lysis.[3]
- Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: The membrane is incubated with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
- Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

- Quantification: Band intensities are quantified, and the dose-responsive inhibition of H3K27me3 is determined to calculate the IC50.[\[3\]](#)

Xenograft Tumor Model Workflow

Subcutaneous Xenograft Model Workflow



[Click to download full resolution via product page](#)

Xenograft Model Workflow

- Cell Implantation: Human cancer cells (e.g., Karpas-422, G401) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[14]
- Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Mice are randomized into vehicle control and treatment groups.
- Drug Administration: MAK683 or EED226 is administered orally at specified doses and schedules.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Efficacy Evaluation: Anti-tumor efficacy is assessed by calculating Tumor Growth Inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C%).

Conclusion

Both MAK683 and EED226 are valuable research tools for investigating the role of the PRC2 complex in cancer biology. The optimization of EED226 to yield the clinical candidate MAK683 has resulted in a more potent inhibitor with a favorable pharmacokinetic and safety profile, leading to its advancement into clinical trials. The data presented in this guide underscores the therapeutic potential of targeting the EED subunit of the PRC2 complex and provides a basis for the continued investigation of MAK683 and other novel EED inhibitors in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- 6. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I/II, Multicenter, Open-Label Study Of MAK683 In Adult Patients With Advanced Malignancies [mdanderson.org]
- 13. Facebook [cancer.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PRC2 Inhibitors: MAK683 vs. EED226]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8820280/docs#a-comparative-guide-to-prc2-inhibitors-mak683-vs-eed226>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)